Ruscoside

Description

Overview of Ruscoside as a Bioactive Natural Product

As a bioactive natural product, this compound is considered among the active substances contributing to the properties observed in Ruscus extracts. lipidmaps.orgresearchgate.netuni.luwikipedia.org Research indicates that compounds like this compound, found in the rhizomes and roots of Ruscus aculeatus, possess pharmaceutical importance. lipidmaps.org Investigations into Ruscus aculeatus extracts containing steroidal glycosides such as this compound suggest they exhibit pharmacological activity, with studies indicating that the activity may increase with a decrease in the number of sugar residues attached to the aglycone. ctdbase.orgnih.gov

Classification within the Steroidal Saponin (B1150181) Family

This compound is classified as a steroidal saponin, belonging specifically to the furostanol type. thegoodscentscompany.com Steroidal saponins (B1172615) are a class of plant glycosides characterized by a steroid aglycone (non-sugar portion) and one or more sugar chains. nih.gov The Ruscus genus is recognized as a rich source of these compounds, which are broadly categorized into two main structural classes: hexacyclic spirostanol (B12661974) saponins and pentacyclic furostanol saponins. researchgate.netuni.luctdbase.orgnih.govuni.lu Furostanol saponins, including this compound, typically feature a hemiketal function at the C-22 position and a glycosidic linkage, often involving a β-D-glucose residue, at C-26. researchgate.netctdbase.org this compound itself is described as a furostanol saponin containing a double bond at the C25-C27 position. researchgate.netctdbase.orgnih.gov The aglycones associated with Ruscus saponins are predominantly ruscogenin (B1680278) and neoruscogenin (B191974). lipidmaps.orgresearchgate.netuni.luwikipedia.orgctdbase.orgnih.govuni.lu

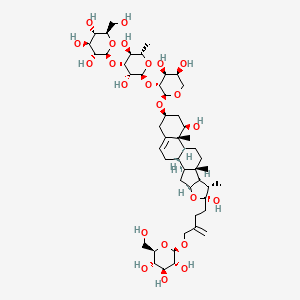

The chemical structure of this compound is complex, characterized as beta-D-glucopyranoside, (1beta,3beta)-1-((O-beta-D-glucopyranosyl-(1->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1->2)-alpha-L-arabinopyranosyl)oxy)-3,22-dihydroxyfurosta-5,25(27)-dien-26-yl. thegoodscentscompany.com This structure highlights its glycosidic nature, with a sugar moiety attached to a steroidal aglycone derivative.

Key chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₀O₂₃ | PubChem guidechem.com |

| Molecular Weight | 1049.2 g/mol (Computed) or 1048.50903879 Da (Computed) | PubChem guidechem.com |

| CAS Number | 51024-64-7 | PubChem guidechem.com |

| PubChem CID | 91936850 | PubChem guidechem.com |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6,16-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6-yl]-2-methylidenebutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem guidechem.com |

Research Significance and Academic Context

The research significance of this compound stems from its presence in Ruscus species known for their traditional uses and the observed biological activities of Ruscus extracts. Phytochemical studies have actively investigated Ruscus aculeatus to identify and characterize its bioactive constituents, with a particular focus on steroidal saponins like this compound. lipidmaps.org

Academic research has explored various aspects of this compound and Ruscus extracts containing it. Studies have investigated their effects on microcirculation, including potential vasoconstrictive properties, protection of endothelial cells, and anti-inflammatory effects. Research has also examined the activity of Ruscus saponins, including this compound, on thrombin-induced hyperpermeability in human microvascular endothelial cells. ctdbase.org

Furthermore, the academic context involves the development and application of analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for the identification and profiling of steroidal saponins in Ruscus species and related products. researchgate.netwikipedia.orgnih.gov Biotechnological approaches, including in vitro tissue cultures of Ruscus aculeatus, are also being explored in academic settings as potential alternative methods for the sustainable production of these valuable steroidal saponins. lipidmaps.org The ongoing research into this compound underscores its importance in natural product chemistry and its potential relevance in pharmacological research. thegoodscentscompany.com

Structure

2D Structure

Properties

CAS No. |

51024-64-7 |

|---|---|

Molecular Formula |

C50H80O23 |

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6,16-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylidenebutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H80O23/c1-19(17-65-44-39(61)37(59)35(57)29(15-51)68-44)8-11-50(64)20(2)32-28(73-50)14-26-24-7-6-22-12-23(53)13-31(49(22,5)25(24)9-10-48(26,32)4)70-47-43(34(56)27(54)18-66-47)72-46-41(63)42(33(55)21(3)67-46)71-45-40(62)38(60)36(58)30(16-52)69-45/h6,20-21,23-47,51-64H,1,7-18H2,2-5H3/t20-,21-,23+,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1 |

InChI Key |

JWGLJRXUTIFBHW-MTRMYNQZSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ruscoside; Ruscoside [WHO-DD]; J1.465.421F; |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Ruscoside

Historical Perspectives in Ruscoside Isolation Methodologies

The initial characterization of this compound, along with deglucothis compound, dates back to 1971. thieme-connect.com Early approaches to elucidating the structure of steroidal saponins (B1172615) from the Ruscus genus involved methods such as acid and enzymatic hydrolysis, followed by degradation studies. thieme-connect.com Acid hydrolysis was commonly employed to cleave the glycosidic bonds and obtain the sugar moieties, which were subsequently identified, for instance, by techniques like GC-MS. thieme-connect.com While chemical hydrolysis methods like acid hydrolysis were used historically, they often presented challenges such as the formation of artifacts, leading to lower product yields. researchgate.net

Advanced Extraction Strategies from Botanical Sources

This compound is predominantly isolated from the underground parts (rhizomes and roots) of Ruscus aculeatus, where its concentration is typically higher compared to the aerial parts. fitoterapia.netresearchgate.netasianpubs.org Modern extraction strategies aim to optimize the yield and purity of this compound from these botanical sources.

Generally, the fresh underground plant material is extracted with solvents, with methanol (B129727) being a commonly used option. thieme-connect.comthieme-connect.com The resulting crude extract may then undergo partitioning between water and solvents like n-butanol. thieme-connect.comthieme-connect.com

Optimization of Solvent-Based Extraction Parameters

Optimization of solvent-based extraction is crucial for maximizing the recovery of this compound. Factors such as the type of solvent, solvent concentration, temperature, and extraction time significantly influence the efficiency of the process. While specific parameters for optimizing this compound extraction are detailed across various studies, research on the extraction of other plant compounds like ruscogenins from Ruscus aculeatus provides relevant insights. For example, studies have shown that the concentration of ethanol (B145695) in water-ethanol mixtures positively correlates with the content of ruscogenins in the dry extract, with 50% ethanol being identified as an efficient solvent in one study for ruscogenin (B1680278) extraction. researchgate.net

Optimization studies for solvent extraction of other natural products, such as ginsenosides (B1230088) or verbascoside, utilize methodologies like Response Surface Methodology (RSM) to determine optimal conditions, considering factors like solvent concentration, temperature, and time. mdpi.comnih.govphcogj.comconscientiabeam.com These studies highlight the importance of systematically evaluating these parameters to enhance extraction yields.

Application of Enzymatic Hydrolysis for Glycoside Derivatization

Enzymatic hydrolysis plays a significant role in the study and derivatization of this compound. This compound, being a saponin (B1150181), consists of a sugar part (glycone) and a non-sugar part (aglycone) linked by glycosidic bonds. researchgate.net Studies have indicated that the pharmacological activity of Ruscus saponins can increase with a decrease in the number of sugar residues. researchgate.netresearchgate.net

Enzymatic methods offer an alternative to chemical hydrolysis for cleaving these glycosidic bonds, often resulting in fewer artifacts. researchgate.net For instance, enzymatic hydrolysis of Ruscus aculeatus saponins using glycosidic enzymes like cellulase (B1617823) or takadiastase (from Aspergillus oryzae) has been described, leading to products such as desglucodesrhamnoruscin. google.com Selected cultures of Aspergillus niger have also been shown to transform this compound and deglucothis compound into desglucodesrhamnoruscin through a sequence of enzymatic reactions involving β-glucosidase and α-rhamnosidase. google.comepo.org Further enzymatic reactions, such as with α-arabinosidase, can yield the aglycone form, like ruscogenin. google.com

Biotechnological Approaches in this compound Isolation

Biotechnological methods, particularly plant cell and tissue cultures, have been explored as alternative approaches for the production and potential isolation of steroidal saponins like this compound from Ruscus aculeatus. researchgate.nettesisenred.netcabidigitallibrary.org Given that Ruscus aculeatus can be a threatened species due to over-collection and propagation challenges, in vitro culture techniques offer a sustainable source of these compounds. tesisenred.netcabidigitallibrary.org

Studies have investigated the synthesis and accumulation of steroidal saponins in in vitro cultures, including callus and root cultures, of Ruscus aculeatus. tesisenred.netcabidigitallibrary.org While the primary focus might be the production of the pharmacologically active aglycones like ruscogenin and neoruscogenin (B191974), these biotechnological processes involve the initial formation of saponins like this compound. tesisenred.netcabidigitallibrary.org For example, selected microorganisms, such as Aspergillus niger, can be used in fermentation processes to hydrolyze steroidal glycosides like this compound present in a substrate, transforming them into less glycosylated derivatives. google.com

Chromatographic Separation Techniques for High Purity Isolation

Achieving high purity of this compound after initial extraction requires the application of various chromatographic separation techniques. These methods exploit differences in the chemical properties of the compounds in the crude extract to separate them effectively.

A combination of column chromatographic methods is often employed, including techniques utilizing porous polymer resins (e.g., Diaion HP-20), silica (B1680970) gel, octadecylsilanized (ODS) silica gel, and Sephadex LH-20. thieme-connect.comthieme-connect.com Droplet countercurrent chromatography (DCCC) has also been described as a preparative separation method that allows for the direct isolation of major glycosides from complex saponin mixtures in crude extracts. scite.ai

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and isolation of this compound and other steroidal saponins from Ruscus species. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.netepo.orgscite.airesearchgate.netnih.gov HPLC offers high resolution and sensitivity, making it suitable for both analytical purposes (identification and quantification) and preparative isolation to obtain high-purity compounds.

Reversed-phase HPLC is commonly employed for the separation of Ruscus saponins, including this compound. thieme-connect.comscite.ai This technique typically utilizes a stationary phase that is less polar than the mobile phase. Mobile phases often consist of mixtures of polar organic solvents, such as acetonitrile (B52724) or methanol, and water, sometimes with the addition of a weak acid. scite.airesearchgate.netnih.gov UV detection at specific wavelengths, such as 202 nm or 200 nm, is frequently used for monitoring the separation of saponins. scite.airesearchgate.net

HPLC coupled with mass spectrometry (HPLC-MS, HPLC-ESIMS, HPLC-ESIMS^n) is a powerful tool for the identification and structural analysis of saponins in complex extracts, aiding in guiding the isolation process. thieme-connect.comresearchgate.net A novel HPLC-UV method has been developed for fingerprint analysis of steroidal saponins in Ruscus rhizomes. researchgate.netresearchgate.net Semi-preparative reversed-phase HPLC-UV approaches have also been proposed as suitable methods for the purification of Ruscus steroidal saponins. thieme-connect.comthieme-connect.com

Different HPLC conditions, including variations in column type, mobile phase composition, flow rate, and temperature, are explored to achieve optimal separation of specific saponins like this compound. researchgate.netgoogle.com

| Technique | Description | Application in this compound Isolation |

| Solvent Extraction | Using solvents to dissolve compounds from plant material. | Initial step to obtain crude extract containing this compound from Ruscus rhizomes/roots. thieme-connect.comthieme-connect.com |

| Partitioning | Separating compounds between two immiscible solvent phases. | Used to further purify crude extracts, e.g., between water and n-butanol. thieme-connect.comthieme-connect.com |

| Column Chromatography | Separating compounds based on their differential partitioning between stationary and mobile phases. | Used with various stationary phases (silica gel, ODS, Diaion HP-20, Sephadex LH-20) for fractionation. thieme-connect.comthieme-connect.comuni-regensburg.de |

| Droplet Countercurrent Chromatography (DCCC) | Liquid-liquid chromatography without a solid support. | Preparative separation allowing direct isolation of major glycosides. scite.ai |

| Enzymatic Hydrolysis | Using enzymes to cleave glycosidic bonds. | Used to derivatize this compound into less glycosylated compounds like desglucodesrhamnoruscin. researchgate.netgoogle.comepo.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution liquid chromatography. | Analytical and preparative separation and quantification of this compound. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.netepo.orgscite.airesearchgate.netnih.gov |

Droplet Countercurrent Chromatography (DCCC) Applications

Droplet Countercurrent Chromatography (DCCC) is a liquid-liquid separation technique that has been employed in the isolation of saponins, including those from the Ruscus genus. thieme-connect.comdokumen.pubwikipedia.org DCCC utilizes a liquid stationary phase held in a series of vertical glass columns, and a mobile phase that passes through these columns in the form of droplets. wikipedia.orgslideshare.net Separation is achieved based on the differential partition coefficients of compounds between the two immiscible liquid phases. wikipedia.org This technique allows for the separation of closely related saponins and can facilitate the isolation of pure compounds from complex mixtures found in crude extracts. dokumen.pubscite.ai

Advanced Spectroscopic and Analytical Protocols for Structural Characterization

Unidimensional and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both unidimensional (¹H and ¹³C NMR) and multidimensional techniques (such as DQF-COSY, HSQC, HMQC, HMBC, NOESY, and ROESY), is a crucial tool for determining the structure of this compound. thieme-connect.commdpi.comcaldic.com These experiments provide information on the connectivity of atoms, the types of protons and carbons present, and their spatial relationships. thieme-connect.commdpi.comcaldic.com Analysis of the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allows for the identification of the steroidal skeleton and the sugar residues. thieme-connect.commdpi.com Two-dimensional NMR techniques, such as HMBC, are particularly useful for establishing the glycosidic linkages between the sugar units and the aglycone, as well as the linkages between the sugar moieties themselves. researchgate.netresearchgate.net ROESY experiments can provide insights into the relative stereochemistry of the molecule. thieme-connect.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), is indispensable for determining the molecular weight and elemental composition of this compound. thieme-connect.commdpi.comcaldic.com ESI-MS is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺), providing the molecular weight information. mdpi.comekb.eg HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. mdpi.comnih.gov Tandem mass spectrometry (MS/MS or ESI-MSⁿ) can be used to fragment the molecule and obtain information about the sequence of the sugar units and the structure of the aglycone. researchgate.netresearchgate.net Analysis of the fragmentation pattern helps in confirming the proposed structure. researchgate.net For example, characteristic fragment ions corresponding to the loss of sugar units can be observed. ekb.eg

An example of MS data for this compound includes a molecular ion peak [M+Na]⁺ at m/z 993.4698, corresponding to a molecular formula of C₄₈H₇₄O₂₀ (for a related compound, but illustrative of the type of data obtained) mdpi.com, and peaks such as 891 [M+Na]⁺, 869 [M+H]⁺, 707 [M+H-glu]⁺, 561 [M+H-glu-rha]⁺, 429 [aglycone+H]⁺, and 411 [aglycone+H - H₂O]⁺ have been reported for this compound, aiding in the identification of the sugar moieties and aglycone. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycone Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for identifying the individual sugar units (glycones) present in the saponin structure after hydrolysis. thieme-connect.comcaldic.com Acid hydrolysis of this compound cleaves the glycosidic linkages, releasing the constituent monosaccharides. thieme-connect.comcaldic.comresearchgate.net These released sugars can then be derivatized to make them volatile and suitable for GC separation. thieme-connect.comcaldic.com The separated sugar derivatives are then detected and identified by mass spectrometry based on their fragmentation patterns and retention times compared to authentic standards. thieme-connect.comcaldic.com This allows for the unambiguous identification of the monosaccharides that compose the glycone portion of this compound, such as glucose, arabinose, and rhamnose. ontosight.ai

Biosynthesis and Metabolic Engineering of Ruscoside

Elucidation of Steroidal Saponin (B1150181) Biosynthetic Pathways

The biosynthesis of steroidal saponins (B1172615), including ruscoside, originates from the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, which produce the precursor 2,3-oxidosqualene (B107256) mdpi.commdpi.comresearchgate.net. While the MVA pathway is primarily involved in the synthesis of the triterpene backbone, both pathways contribute to the precursors researchgate.netoup.com. 2,3-oxidosqualene is a common precursor for both triterpenes and phytosterols, and its cyclization is a branching point between primary and secondary metabolism mdpi.comoup.com.

In the context of steroidal saponins, 2,3-oxidosqualene undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs) mdpi.comoup.com. Cycloartenol (B190886) synthase (CAS) is an OSC responsible for cyclizing 2,3-oxidosqualene to cycloartenol, a primary triterpene precursor oup.com. Cycloartenol then generates a mixture of phytosterols, including cholesterol and β-sitosterol mdpi.comoup.comnih.gov. Steroidal saponins are subsequently formed through a series of modifications on the cholesterol or β-sitosterol skeleton mdpi.comnih.gov.

The later stages of steroidal saponin biosynthesis involve hydroxylation, oxidation, and glycosylation at various positions on the steroidal core, such as C-16, C-22, and C-26 mdpi.comresearchgate.netnih.gov. These tailoring reactions are mediated by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) mdpi.comoup.comnih.gov. Glycosylation, the attachment of sugar moieties, is often the final modification step and plays a crucial role in the solubility, stability, and biological activity of saponins mdpi.comnih.gov.

Investigation of Putative this compound Biosynthetic Intermediates and Enzymatic Steps

While the general pathway for steroidal saponin biosynthesis is becoming clearer, the specific intermediates and enzymatic steps leading to this compound are still under investigation mdpi.com. This compound is a furostanol saponin found in Ruscus aculeatus, containing a double bond in the C25-C27 position researchgate.net. It can be hydrolyzed into derivatives like desglucoruscin (B3044254) researchgate.net.

Cholesterol is considered a key intermediate metabolite in the biosynthesis of steroidal saponins nih.gov. Further modification of cholesterol by a series of hydroxylases, oxidases, glycosyltransferases (GTs), and/or glucosidases (GHs) leads to the final steroids and steroidal saponins nih.gov. Studies on Ruscus species suggest that ruscogenins (aglycones of some Ruscus saponins, including this compound) are synthesized from cycloartenol through a pathway that includes cholesterol researchgate.net. The presence of cholesterol at relatively high levels in Ruscus plantlets supports its role as a precursor researchgate.net.

Enzymatic hydrolysis studies on Ruscus aculeatus extract saponins with β-glucosidase have yielded intermediate compounds, indicating the involvement of glucosidases in the modification of Ruscus saponins like this compound researchgate.net. The pharmacological effect of Ruscus saponins can increase with a decrease in the number of sugar residues, highlighting the importance of glycosylation and deglycosylation steps in determining the final bioactive compounds researchgate.net.

Biotechnological Strategies for Modulating this compound Production in Plant Systems

Biotechnological approaches offer promising alternatives for the sustainable production of valuable plant secondary metabolites like this compound, especially for slow-growing or threatened species like Ruscus aculeatus tesisenred.netnih.gov. Plant cell and tissue culture systems provide controlled environments for biomass accumulation and secondary metabolite synthesis nih.govnih.gov. Metabolic engineering aims to enhance the production of specific compounds by manipulating biosynthetic pathways mdpi.comchemrxiv.org.

Establishment and Optimization of Plant Cell and Tissue Culture Systems

Establishing efficient plant cell and tissue culture systems for Ruscus aculeatus has been explored to overcome the limitations of traditional cultivation nih.gov. Despite R. aculeatus being considered recalcitrant to in vitro culture, friable calli and derived cell suspensions have been developed nih.gov. Various explant types, such as roots, stems, leaves, and young nodes, can be used to initiate cultures researchgate.net. The choice of growth medium, often based on formulations like Murashige and Skoog (MS) or Woody Plant Medium (WPM), supplemented with plant growth regulators like auxins and cytokinins, is crucial for inducing callus formation and differentiation researchgate.netebsco.commdpi.com.

Studies comparing different in vitro culture systems of R. aculeatus have shown that root-rhizome cultures can exhibit higher capacity for biomass and ruscogenin (B1680278) production compared to cell suspensions nih.gov. However, the production of ruscogenins can vary depending on the culture type and the specific plant part (shoots vs. roots), as well as the age of the culture researchgate.nete-repository.org. For instance, neoruscogenin (B191974) production showed contrasting tendencies in shoots and roots of in vitro cultivated R. aculeatus plants over time researchgate.nete-repository.org.

Application of Elicitors for Enhanced Biosynthesis

Elicitation is a widely used strategy in plant cell and tissue cultures to enhance the production of secondary metabolites nih.govub.edu. Elicitors are substances that, even at low concentrations, can trigger or improve the biosynthesis of specific compounds by stimulating plant defense mechanisms and activating key genes in secondary biosynthetic pathways nih.govub.edu. Elicitors can be classified as abiotic (e.g., metal ions, inorganic compounds) or biotic (e.g., polysaccharides from plant cell walls, microorganisms) ub.edu.

In Ruscus aculeatus cultures, elicitation with coronatine (B1215496) (COR) has been shown to greatly improve the yields of ruscogenins in root-rhizome cultures nih.gov. While the search results specifically mention the effect of elicitors on ruscogenins (the aglycones), and this compound is a glycoside of neoruscogenin, the enhancement of the aglycone production suggests a potential for increased this compound production, assuming the glycosylation machinery is also active or can be modulated. Studies on other plant species have demonstrated the effectiveness of various elicitors, such as methyl jasmonate (MeJA), cyclodextrin (B1172386) (CD), and coronatine (COR), in improving the production of secondary metabolites like rosmarinic acid tesisenred.net. These findings suggest that similar elicitation strategies could be applied and optimized for enhancing this compound biosynthesis in Ruscus cell or tissue cultures. The specific type and concentration of elicitor, as well as the timing of application, can significantly influence the outcome tesisenred.netub.edu.

Compound Table

| Compound Name | PubChem CID |

| This compound | 5281781 |

| Ruscogenin | 644009 |

| Neoruscogenin | 644010 |

| Cholesterol | 5997 |

| β-sitosterol | 222284 |

| Cycloartenol | 183215 |

| 2,3-Oxidosqualene | 5281410 |

| Desglucoruscin | 12303799 |

| Ruscin | 162300 |

| Coronatine | 441745 |

| Methyl Jasmonate | 73182 |

| Cyclodextrin | 146345 |

Data Tables

Based on the search results, the following data on ruscogenin content in Ruscus aculeatus in vitro cultures can be presented in a table. Note that this compound is a glycoside of neoruscogenin, and while the data focuses on the aglycones, it provides insight into the potential for this compound production.

Table 1: Dynamics of Ruscogenin and Neoruscogenin Content in Ruscus aculeatus In Vitro Cultures (mg/g DW) researchgate.nete-repository.org

| Culture Type | Time (Months) | Ruscogenin (mg/g DW) | Neoruscogenin (mg/g DW) |

| Shoots | 3 | ~0.2 - 0.5 | ~0.2 - 0.5 |

| Shoots | >6 | Slight elevation | Increasing |

| Roots | 3 | Almost constant | ~1.0 |

| Roots | 12 | Almost constant | Increased |

Note: Values are approximate ranges or qualitative observations based on the provided text snippets.

Table 2: Effect of Coronatine Elicitation on Ruscogenin Production in Ruscus aculeatus Root-Rhizome Cultures nih.gov

| Culture Type | Treatment | Total Ruscogenins (mg/g DW) |

| Root-Rhizome | Control | Lower |

| Root-Rhizome | Coronatine | >1.8 (after 4 weeks) |

Note: Data is presented as described in the source, comparing control to elicited cultures.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Modulation of Vascular Homeostasis and Microcirculatory Dynamics

Investigations have examined how Ruscoside influences the delicate balance of vascular function and the dynamics within the microcirculation. This includes its impact on vessel tone, fluid exchange, and the integrity of the vascular wall.

Ruscus extracts, containing saponins (B1172615) like ruscogenin (B1680278) and neoruscogenin (B191974), have demonstrated vasoconstrictive properties, which are partly attributed to alpha-adrenergic receptor agonism. termedia.plppch.plresearchgate.net Alpha-1 adrenergic receptors, predominantly found on vascular smooth muscle, mediate vasoconstriction upon activation. cvpharmacology.comwikipedia.org This activation is coupled to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, ultimately causing smooth muscle contraction. cvpharmacology.comwikipedia.orgnih.gov The vasoconstrictive effect of ruscogenin is associated with increased release of noradrenaline from sympathetic nerve endings and activation of postsynaptic α1 and α2 adrenergic receptors. ppch.pl This effect on alpha-adrenergic receptors is further potentiated by the influence of Ruscus extract on muscarinic receptors. ppch.pl

The lymphatic system plays a crucial role in maintaining fluid balance and immune function through the drainage of interstitial fluid, waste products, and immune cells. vltherapy.com.my The movement of lymph relies on factors including the intrinsic contractions of lymphatic smooth muscle and external forces like skeletal muscle contraction and arterial pulsation. klosetraining.com Studies suggest that Ruscus extract can benefit the lymphatic system, potentially improving lymphatic drainage and veno-lymphatic return. termedia.plppch.pl This may involve effects on lymph vessel constriction. termedia.pl Increased cytosolic calcium levels induced by Ruscus extract are believed to be a primary signal triggering muscle spasms, which could explain the lymphotonic activity observed in humans. ppch.pl Alpha-adrenergic stimulation of contractile lymphatic vessels consistently increases vascular tone as well as the amplitude and frequency of contractions. ppch.pl Muscarinic receptors on lymphatic smooth muscle cells also promote an increase in the frequency of contractions. ppch.pl

The vascular endothelium forms a selective barrier regulating the passage of substances between blood and tissues. mdpi.com Endothelial cell function and the integrity of this barrier are critical for maintaining microvascular permeability. aginganddisease.orgnih.gov Ruscus extract has been suggested to have protective activity related to endothelial cell protection and anti-inflammatory properties in the microcirculation. termedia.pl It has been shown to inhibit histamine-induced increases in vessel wall permeability. termedia.pl The anti-inflammatory effect of ruscogenin, a component of Ruscus extract, is associated with the inhibition of leukocyte migration across the vascular endothelium, primarily dependent on reduced expression of intercellular adhesion molecule 1 (ICAM-1) induced by pro-inflammatory cytokines like TNFα. ppch.plnih.gov The expression of ICAM-1 on endothelial cells is characteristic of inflammatory conditions and enhances leukocyte adhesion. ppch.pl Ruscus extract has also shown an influence on endothelial cell protection in a model of hypoxic endothelial injury, which is a mechanism associated with reduced venous blood flow rates. termedia.plppch.pl In this model, Ruscus extract inhibited hypoxia-induced activation of endothelial cells, leading to decreased ATP content, phospholipase A2 activation, and increased neutrophil adherence to endothelial cells. termedia.pl

Intracellular calcium plays a critical role in various cellular processes, including smooth muscle contraction and endothelial cell function. tandfonline.com Studies have indicated that Ruscus extract can influence intracellular calcium metabolism. ppch.pl A combination containing Ruscus extract has been shown to induce strong, reproducible, and concentration-dependent calcium mobilization in lymphatic smooth muscle cells. bibliotekanauki.pl This mobilization of calcium is considered a main signal triggering muscle spasms and may contribute to the lymphotonic activity of Ruscus extracts. ppch.pl

Effects on Endothelial Cell Function and Microvascular Permeability

Anti-inflammatory and Antioxidant Potentials

This compound and other components of Ruscus extracts have demonstrated potential anti-inflammatory and antioxidant activities. ontosight.airesearchgate.net

Inflammation involves complex signaling pathways and the release of various mediators. the-rheumatologist.orgnih.gov Ruscogenin, a key saponin (B1150181) in Ruscus extract, has shown significant anti-inflammatory activity. nih.gov Its anti-inflammatory effect is associated with reduced expression of intercellular adhesion molecule 1 (ICAM-1) induced by pro-inflammatory cytokines, notably TNFα. ppch.plnih.gov Ruscogenin has been found to inhibit TNF-alpha-induced overexpression of ICAM-1 at both mRNA and protein levels. nih.gov Furthermore, it suppressed NF-kappaB activation by decreasing NF-kappaB p65 translocation and DNA binding activity. nih.gov NF-κB is a key transcription factor involved in the regulation of numerous genes related to inflammation and immune responses, and its activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6. frontiersin.orgmdpi.comfrontiersin.org These findings suggest that ruscogenin may exert its anti-inflammatory effects by modulating the NF-kappaB signaling pathway and reducing the expression of adhesion molecules crucial for leukocyte recruitment during inflammation. nih.gov

While the provided search results specifically detail the anti-inflammatory mechanisms of ruscogenin, this compound is also mentioned as having potential anti-inflammatory properties. ontosight.ai Given that this compound is a saponin found in Ruscus and related to ruscogenin, further research would be needed to specifically delineate the inflammatory signaling pathways and mediator release modulated directly by this compound.

Representative Data on Ruscogenin's Effect on ICAM-1 Expression:

| Treatment | ICAM-1 mRNA Expression (% of Control) | ICAM-1 Protein Expression (% of Control) |

| Control | 100 | 100 |

| TNF-alpha | Increased | Increased |

| TNF-alpha + Ruscogenin | Decreased | Decreased |

Note: Specific numerical data for the percentage changes were not available in the provided snippets, but the trend of inhibition by Ruscogenin was indicated. nih.gov

Representative Data on Ruscogenin's Effect on Leukocyte Migration:

| Treatment | Peritoneal Leukocyte Migration (Cells/Field) |

| Control | Baseline |

| Zymosan A | Increased |

| Zymosan A + Ruscogenin | Significantly Suppressed |

Note: Specific numerical data for leukocyte counts were not available in the provided snippets, but the significant suppression by Ruscogenin was indicated. nih.gov

This compound is also mentioned as having antioxidant activity. ontosight.ai Antioxidants can neutralize free radicals, potentially protecting against oxidative stress. ontosight.ainih.govmdpi.com Further research is needed to fully understand the specific antioxidant mechanisms of this compound.

Scavenging of Reactive Oxygen Species and Oxidative Stress Mitigation

Reactive Oxygen Species (ROS) are molecules that play a dual role in biological systems. At moderate levels, they act as signaling molecules, but excessive accumulation can lead to oxidative stress, causing damage to cellular components like proteins, lipids, and nucleic acids. nih.govnih.gov Maintaining a balance between ROS production and scavenging is crucial for cellular homeostasis. mdpi.com The body possesses an antioxidant defense system, comprising enzymatic and non-enzymatic components, to neutralize ROS and mitigate oxidative damage. mdpi.com

Oxidative stress is implicated in the pathogenesis of various diseases, including cardiovascular conditions. mdpi.com Therefore, targeting oxidative stress through ROS scavenging is considered a potential therapeutic strategy. nih.govnih.gov While the search results highlight the general concept of ROS scavenging and oxidative stress mitigation and the role of antioxidants nih.govfrontiersin.orgnih.gov, specific detailed research findings directly demonstrating the ROS scavenging and oxidative stress mitigation effects of isolated this compound were not prominently found within the provided snippets. However, Ruscus extracts, which contain this compound, are known to possess antioxidant properties. ontosight.aiplantaedb.com

Investigation of Specific Molecular Targets and Receptor Interactions

Research has investigated the interactions of Ruscus extract components, including saponins like this compound, with specific molecular targets and receptors.

Protein Tyrosine Phosphatase (SHP2) Inhibition by Saponin Class

Protein Tyrosine Phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating intracellular signaling pathways, particularly the RAS/MAPK and PI3K/AKT cascades. nih.govtargetedonc.com These pathways are essential for cellular proliferation, differentiation, and survival. nih.gov Dysregulation of SHP2 is associated with various malignancies. targetedonc.com Natural products, including saponins, have emerged as potential sources of SHP2 inhibitors, offering structural diversity. nih.gov

Studies have explored the interaction of various saponins with SHP2. This compound has been identified as interacting with SHP2 at the tunnel site. nih.govmdpi.com This interaction involves conventional hydrogen bonds with residues such as Arg111, Arg229, Arg220, Glu110, Glu249, Glu250, Lys124, Lys129, Asn222, and Asp487, as well as Van der Waals interactions with residues like Phe113, Trp112, Thr108, Ser109, and Thr253. nih.govmdpi.com An unfavorable interaction with Asp487 (Donor–Donor) was also noted. nih.govmdpi.com The binding free energy for this compound at the tunnel site of SHP2 was calculated to be -8.8 kcal/mol. nih.govmdpi.com

The interaction of saponins with SHP2 can stabilize the phosphatase in its inactive conformation, thereby disrupting downstream signaling pathways involved in cancer and potentially inducing apoptosis. nih.gov

Interaction with Muscarinic Receptors

Muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors involved in numerous physiological activities in the central and peripheral nervous systems, including the regulation of cardiovascular function. nih.govremedypublications.com Ruscus extract has been shown to exhibit a binding affinity for muscarinic receptors, particularly the M1 and M3 subtypes. researchgate.netnih.gov This interaction may contribute to its vasoprotective and anti-inflammatory effects. researchgate.net

Studies evaluating the contribution of muscarinic receptors to the effects of Ruscus extract have been conducted both in vitro and in vivo. researchgate.netnih.gov In vitro studies using recombinant human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells showed that Ruscus extract exhibited affinities for muscarinic receptor subtypes in the range of 50–100 µg/ml. researchgate.netnih.gov It behaved as a partial agonist at human recombinant M1 and M3 receptors, leading to Ca2+ liberation, which was confirmed in an AP-1 reporter gene assay. researchgate.netnih.gov In vivo studies using the hamster cheek pouch model demonstrated that topical application of atropine, a muscarinic antagonist, completely or partially blocked the Ruscus extract-induced reductions of increased macromolecular permeability and leukocyte-endothelium interaction induced by histamine (B1213489) and ischemia/reperfusion. researchgate.netnih.gov These results suggest that Ruscus extract binds to and activates different subtypes of muscarinic receptors in vitro and that its anti-inflammatory effects in vivo are at least partially mediated via muscarinic receptors. researchgate.netnih.gov While these studies focus on the extract, the presence of this compound as a saponin component suggests it could play a role in these observed interactions.

Structure Activity Relationship Sar Studies and Analogue Development

Impact of Glycosidic Moiety Variations on Biological Activity

The sugar chain attached to the aglycone plays a significant role in the biological activity and pharmacokinetic properties of glycosides like ruscoside researchgate.netbiorxiv.orgresearchgate.net. Variations in the type, number, and linkage of sugar units can dramatically alter solubility, membrane permeability, and interactions with biological targets biorxiv.orgresearchgate.net. For this compound, which is a furostanol saponin (B1150181), the sugar part is typically linked at the C-1 position of the aglycone, with an additional glucose residue often attached at C-26 researchgate.netresearchgate.netthieme-connect.com.

Influence of Aglycone Structural Features and Substitutions on Pharmacological Profile

The aglycone, or the non-sugar part of this compound, is a steroidal structure. The main aglycones found in Ruscus species are ruscogenin (B1680278) and neoruscogenin (B191974) researchgate.netthieme-connect.comthieme-connect.com. This compound is a furostanol saponin, related to the spirostanol (B12661974) aglycones ruscogenin and neoruscogenin researchgate.netresearchgate.netthieme-connect.com. The structural features of these steroidal backbones, including the presence and position of hydroxyl groups and double bonds, are critical for their pharmacological profile mdpi.comlipidmaps.orgguidechem.comnih.gov.

Ruscogenin and neoruscogenin, the aglycones of some Ruscus saponins (B1172615), are considered responsible for many of the biological properties attributed to Ruscus extracts, such as venotonic and anti-inflammatory effects researchgate.netthieme-connect.comwholisticmatters.com. SAR studies on related saponins have shown that modifications to the steroidal backbone can impact interactions with protein targets, such as SHP2, influencing binding affinity and inhibitory efficacy mdpi.comnih.gov. Specific residues within the aglycone structure contribute to hydrogen bonding and hydrophobic interactions with target proteins nih.gov.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives aim to modulate its physicochemical properties, enhance biological activity, improve target specificity, and potentially reduce toxicity mdpi.com. Various chemical and enzymatic strategies are employed for this purpose.

Sulfated and Acetylated Derivatives

Modifications such as sulfation and acetylation of the sugar moieties are known to occur naturally in some steroidal saponins from Ruscus species researchgate.netresearchgate.netthieme-connect.comuni-regensburg.de. These modifications can significantly alter the biological activity and pharmacokinetic properties of the compounds. Sulfated derivatives, for instance, have been identified in R. aculeatus rhizomes researchgate.netthieme-connect.com. Acetylation, often occurring on the sugar units, also contributes to the structural diversity of these saponins researchgate.netresearchgate.netthieme-connect.com. The presence of acetyl groups on the sugar chain has been noted in various ruscogenin glycosides thieme-connect.com.

Chemoenzymatic Modifications and Semisynthetic Strategies

Chemoenzymatic approaches and semisynthetic strategies offer powerful tools for generating novel this compound analogues mdpi.comdokumen.pubresearchgate.net. Enzymatic hydrolysis, for example, can be used to cleave sugar residues from this compound, leading to less glycosylated forms like desglucothis compound, which may exhibit altered pharmacological activity thieme-connect.comthieme-connect.com. Bioconversion processes have been developed to produce monoglycosides from R. aculeatus extracts thieme-connect.com. Semisynthetic methods allow for targeted modifications of the this compound structure, enabling the exploration of SAR and the creation of derivatives with potentially improved therapeutic profiles mdpi.comresearchgate.netnih.govtandfonline.com. Rational modifications through semisynthesis can help maintain bioactivity while addressing potential drawbacks like hemolysis associated with some saponins mdpi.com.

Prodrug Strategies for Optimized Delivery

Prodrug strategies involve chemically modifying a compound to improve its delivery, absorption, distribution, metabolism, and excretion mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov. For this compound, which is a polar glycoside, prodrug approaches could be employed to enhance oral bioavailability and tissue-specific delivery frontiersin.orgmdpi.comnih.gov. While specific prodrug strategies for this compound are not extensively detailed in the provided context, the general principles of prodrug design for saponins and glycosides involve modifications like esterification to increase lipophilicity or conjugation with carriers for targeted delivery mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov. These strategies aim to overcome limitations associated with the parent compound's permeability and metabolism, facilitating the release of the active form at the desired site of action frontiersin.orgmdpi.comnih.gov.

Advanced Computational and in Silico Research Methodologies

Molecular Modeling and Dynamics Simulations

Molecular modeling involves creating theoretical models of molecules to study their structure and properties. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time. chemcomp.comrsc.org This allows researchers to observe how a molecule behaves in a dynamic environment, such as interacting with a protein target or within a cellular context. nih.govyoutube.com While the search results mention molecular dynamics simulations in the context of other compounds and drug targets like SHP2 and SARS-CoV-2 proteins, specific detailed findings of MD simulations solely focused on Ruscoside itself or its interaction with a specific target were not prominently found in the provided snippets. rsc.orgnih.govyoutube.comresearchgate.netnih.govnih.gov However, MD simulations are a standard tool in computational chemistry to validate the stability of ligand-protein complexes and understand the dynamic nature of molecular interactions. nih.govnih.govnih.gov

Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) utilizes the known three-dimensional structure of a biological target, such as a protein, to design or identify molecules that can bind to it with high affinity and specificity. gardp.orgnih.govarxiv.orgresearchgate.netoptibrium.com This often involves techniques like molecular docking, which predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. gardp.orgnih.govresearchgate.net SBDD can be used for virtual screening of compound libraries or for de novo drug design, where new molecules are built piece by piece within the binding site. gardp.org The provided search results discuss SBDD in general and in relation to other compounds and targets like SHP2 nih.govmdpi.com and Topoisomerase I nih.gov, but specific applications of SBDD directly involving this compound were not detailed. However, given that this compound is a bioactive compound, SBDD could theoretically be applied if a specific protein target responsible for its observed effects (e.g., venotonic or anti-inflammatory) is identified and its structure is available.

Ligand-Based Pharmacophore Modeling

Ligand-Based Pharmacophore Modeling is a computational technique used when the three-dimensional structure of the biological target is unknown. creative-biolabs.commdpi.comrsc.orgresearchgate.net It involves identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in a set of known active molecules (ligands) that are essential for their biological activity. creative-biolabs.commdpi.com A pharmacophore model represents the spatial arrangement of these features and can be used to screen databases of compounds to find new molecules with similar activity. nih.govcreative-biolabs.commdpi.comrsc.orgresearchgate.net While the search results explain the principles and applications of ligand-based pharmacophore modeling in the context of other studies nih.govcreative-biolabs.commdpi.comrsc.orgresearchgate.net, there were no specific findings provided regarding the development or application of a ligand-based pharmacophore model specifically for this compound or a set of compounds including this compound.

Predictive Analytics in Pharmacological Profiling

Predictive analytics in pharmacological profiling involves using computational models to predict various pharmacological properties of a compound, such as its potential activity against specific targets, absorption, distribution, metabolism, excretion (ADME) properties, and potential toxicity. nih.govresearchgate.netnih.govnih.gov These methods often employ machine learning and statistical models trained on existing biological and chemical data. In silico pharmacokinetic profiling has been mentioned in the context of evaluating topical formulations of other compounds. researchgate.net Computational analyses, including DFT calculations and molecular docking, have been used to examine the properties and interactions of other antiviral compounds. nih.gov In silico studies have also been used to predict the anti-inflammatory potential of plant extracts by analyzing interactions with targets like iNOS and IL-6. nih.gov While this compound's pharmacological properties (anti-inflammatory, venotonic, antioxidant) are mentioned ontosight.aitermedia.plmdpi.com, specific details on the use of predictive analytics for its pharmacological profiling were not found in the provided search results. However, given its known activities, predictive models could potentially be developed or applied to this compound to explore its interactions with a wider range of biological targets or predict its ADME properties.

Systems Pharmacology for Mechanism of Action Investigation

Systems pharmacology is an approach that integrates data from various sources, including genomics, proteomics, and metabolomics, with computational modeling to understand how a drug or compound interacts with biological systems as a whole, rather than focusing on a single target. This approach can help elucidate complex mechanisms of action and identify potential off-target effects. While the search results discuss the known mechanisms of action of Ruscus extracts, including effects on adrenergic receptors and vascular permeability wholisticmatters.comgoogle.comppch.plresearchgate.net, and mention computational methods in a broad sense rjppd.org, there were no specific findings provided on the application of a full systems pharmacology approach specifically to investigate the mechanism of action of this compound at a systems level. Such studies would typically involve integrating computational modeling with extensive biological data to map out the pathways and networks influenced by this compound.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Therapeutic Potential

Current research on Ruscoside has primarily focused on its venotonic, anti-inflammatory, and antioxidant properties, often within the context of Ruscus plant extracts. ontosight.airesearchgate.netdarwin-nutrition.fr Future studies should aim to isolate pure this compound and investigate its potential in a broader range of biological activities. This could include exploring its effects on other physiological systems and its potential therapeutic applications in conditions beyond chronic venous insufficiency, varicose veins, and hemorrhoids, where Ruscus extracts have traditionally been used. researchgate.netresearchgate.netnih.gov

Potential areas for future investigation into novel biological activities include:

Cardiovascular Health: Further studies could explore this compound's impact on microcirculation beyond venotonic effects, potentially investigating its influence on arterial health, blood pressure regulation, or platelet aggregation. mdpi.com

Metabolic Disorders: Research could investigate if this compound has any effects on glucose metabolism, lipid profiles, or weight management, given that some natural compounds can influence these pathways.

Neurological Applications: While less explored, the complex structure of saponins (B1172615) sometimes lends itself to neurological activity. Future research could investigate any potential neuroprotective or cognitive effects.

Anticancer Potential: Some saponins have shown anticancer activities. termedia.pl Future research could specifically evaluate the cytotoxic and anti-proliferative effects of pure this compound on various cancer cell lines and in vivo models. termedia.pl

Future research in these areas would require rigorous in vitro and in vivo studies, potentially leading to the identification of new therapeutic targets for this compound.

Deeper Mechanistic Investigations at the Cellular and Subcellular Level

Understanding the precise molecular mechanisms by which this compound exerts its effects is crucial for its therapeutic development. While some studies suggest its activity might involve stimulating norepinephrine (B1679862) release or influencing inflammatory pathways, the detailed interactions at the cellular and subcellular levels are not fully elucidated. darwin-nutrition.frmdpi.comtermedia.pl

Future mechanistic studies should focus on:

Target Identification: Identifying the specific protein receptors, enzymes, or signaling molecules that this compound interacts with. This could involve techniques like affinity chromatography, pull-down assays, and reporter gene assays.

Intracellular Signaling Pathways: Mapping the downstream signaling cascades activated or inhibited by this compound binding to its targets. This could involve Western blotting, ELISA, and phosphoproteomics.

Cellular Responses: Investigating the specific cellular responses triggered by this compound, such as changes in gene expression, protein synthesis, cell proliferation, migration, or apoptosis.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to understand how specific parts of the this compound molecule contribute to its biological activities. mdpi.com This would involve synthesizing or isolating structural analogs and testing their activity.

Interactive Table 1: Potential Future Mechanistic Studies on this compound

| Research Area | Potential Techniques | Expected Outcomes |

| Target Identification | Affinity Chromatography, Pull-down Assays, Reporter Assays | Identification of specific binding partners (receptors, enzymes) |

| Intracellular Signaling | Western Blotting, ELISA, Phosphoproteomics | Mapping of activated/inhibited signaling pathways |

| Cellular Responses | Gene Expression Profiling, Cell-based Assays | Understanding effects on cell behavior (proliferation, migration, etc.) |

| Structure-Activity Relation | Synthesis/Isolation of Analogs, Bioassays | Correlation of structural features with biological activity |

Such detailed mechanistic insights would provide a strong scientific basis for developing this compound as a therapeutic agent.

Development of Sustainable and Scalable Production Methods

This compound is primarily obtained from Ruscus plants, which can raise concerns about sustainability and scalability for large-scale production. ontosight.ai Future research should explore alternative and more efficient methods for obtaining this compound.

Potential future production methods include:

Improved Plant Cultivation and Extraction: Optimizing the cultivation of Ruscus species to maximize this compound yield and developing more efficient and environmentally friendly extraction techniques.

Biotechnological Production: Exploring the possibility of producing this compound or its precursors through plant cell cultures, microbial fermentation, or genetic engineering of other organisms. tesisenred.net This could offer a more controlled and scalable production method.

Chemical Synthesis: Developing efficient and cost-effective chemical synthesis routes for this compound or its active aglycone. nih.gov Given the complexity of the molecule, this presents a significant challenge but could ensure a consistent supply.

Research in this area would involve evaluating the economic feasibility, environmental impact, and scalability of different production methods.

Integration of Multi-Omics Technologies in this compound Research

The application of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of this compound. multi-omicsfacility.commedreport.foundationslideshare.netmdpi.com Integrating data from these different levels can reveal complex interactions and pathways that might not be apparent from single-omics studies. genexplain.comfrontiersin.orgnih.govnih.gov

Future research utilizing multi-omics could involve:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with this compound to identify affected pathways and biological processes. medreport.foundationbiorxiv.org

Proteomics: Studying the changes in protein abundance and modifications in response to this compound treatment to understand its impact on cellular machinery. medreport.foundationmdpi.com

Metabolomics: Analyzing the changes in the levels of small molecule metabolites to understand how this compound affects cellular metabolism. medreport.foundationnih.govbiorxiv.org

Genomics and Epigenomics: Investigating potential long-term effects of this compound on the genome or epigenetic modifications, although this may be less immediately relevant for an acute-acting compound. medreport.foundationoaepublish.com

Integrated Analysis: Combining data from different omics layers to build comprehensive models of this compound's effects, identify key regulatory nodes, and predict potential off-target effects. genexplain.comfrontiersin.org

Interactive Table 2: Applications of Multi-Omics in Future this compound Research

| Omics Technology | Information Provided | Potential Insights for this compound Research |

| Transcriptomics | Gene expression levels | Identification of genes and pathways regulated by this compound |

| Proteomics | Protein abundance and modifications | Understanding impact on protein function and cellular processes |

| Metabolomics | Levels of small molecule metabolites | Elucidation of metabolic pathways affected by this compound |

| Integrated Omics | Holistic view of biological system | Identification of complex interactions and key regulatory networks |

Integrating multi-omics data with phenotypic observations can provide a powerful approach to fully characterize the biological impact of this compound and uncover novel therapeutic opportunities. frontiersin.org

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and quantifying Ruscoside from Ruscus aculeatus?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification using techniques like column chromatography or HPLC. Quantification can be achieved via HPLC-UV or LC-MS, calibrated against purified this compound standards. Enzymatic hydrolysis (e.g., β-glucosidase treatment) may precede analysis to confirm aglycone identity . Validation should include recovery tests and inter-laboratory reproducibility checks, as outlined in pharmacological assay guidelines .

Q. How can researchers design reproducible experiments to assess this compound’s venotonic effects?

- Answer : Use standardized in vitro models such as isolated vein segments (e.g., rat mesenteric veins) to measure contractile responses. Control variables include buffer composition, temperature, and preload tension. For in vivo studies, employ double-blind randomized designs with dose-response curves. Statistical power analysis should determine sample sizes, and results must be normalized to positive controls (e.g., ruscogenin) to ensure comparability .

Q. What criteria should guide the selection of this compound concentrations in anti-inflammatory assays?

- Answer : Base concentrations on prior pharmacokinetic data or cytotoxicity thresholds (e.g., MTT assays). A typical range is 1–100 µM, with incremental doses to establish EC₅₀ values. Include negative controls (vehicle-only) and reference compounds (e.g., dexamethasone). Ensure consistency with literature protocols to facilitate meta-analyses .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

- Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for sugar moiety characterization and X-ray crystallography for aglycone confirmation. For stereochemical analysis, use circular dichroism (CD) or enzymatic digestion followed by chiral HPLC. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like NF-κB .

Q. How should researchers address discrepancies in this compound’s reported mechanisms of action across studies?

- Answer : Conduct systematic reviews to identify confounding variables (e.g., plant subspecies, extraction methods). Validate findings using orthogonal assays (e.g., Western blotting for protein expression alongside ELISA for cytokine levels). Employ meta-regression to assess heterogeneity in study designs .

Q. What strategies optimize the enzymatic hydrolysis of this compound to enhance pharmacological activity?

- Answer : Screen enzyme preparations (e.g., β-glucopyranosidase) under varying pH/temperature conditions. Monitor hydrolysis kinetics via TLC or HPLC. Compare activity of hydrolysis products (e.g., desglucothis compound) using in vitro models. Enzyme immobilization or directed evolution may improve efficiency .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Answer : Integrate transcriptomics (RNA-seq) to identify gene networks modulated by this compound, proteomics (LC-MS/MS) for pathway analysis, and metabolomics (NMR) to track endogenous metabolite shifts. Use bioinformatics tools (e.g., KEGG pathway enrichment) to map interactions and validate targets via CRISPR-Cas9 knockout models .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in observed effects. Use sensitivity analysis to test robustness against outliers .

- Experimental Design : Follow CONSORT or ARRIVE guidelines for in vivo studies, emphasizing randomization, blinding, and sample-size justification .

- Reproducibility : Archive raw data (e.g., spectra, chromatograms) in public repositories (e.g., Zenodo) and provide detailed protocols in Supplementary Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.